molecular formula C16H29BrSSn B1610963 (5-Bromothiophen-2-yl)tributylstannane CAS No. 143724-36-1

(5-Bromothiophen-2-yl)tributylstannane

Cat. No.: B1610963
CAS No.: 143724-36-1
M. Wt: 452.1 g/mol
InChI Key: QZPYNNAAWHVCBW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(5-Bromothiophen-2-yl)tributylstannane can be synthesized through the reaction of 5-bromothiophene with tributyltin chloride in the presence of a base such as sodium hydride or potassium carbonate . The reaction typically proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:

5-Bromothiophene+Tributyltin chlorideBaseThis compound\text{5-Bromothiophene} + \text{Tributyltin chloride} \xrightarrow{\text{Base}} \text{this compound} 5-Bromothiophene+Tributyltin chlorideBase​this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .

Mechanism of Action

The mechanism of action of (5-Bromothiophen-2-yl)tributylstannane in Stille coupling reactions involves the following steps :

    Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide (bromine) on the thiophene ring, forming a palladium complex.

    Transmetalation: The stannyl group transfers the organic moiety to the palladium center.

    Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.

Properties

IUPAC Name

(5-bromothiophen-2-yl)-tributylstannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrS.3C4H9.Sn/c5-4-2-1-3-6-4;3*1-3-4-2;/h1-2H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZPYNNAAWHVCBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=C(S1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H29BrSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577729
Record name (5-Bromothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

452.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143724-36-1
Record name (5-Bromothiophen-2-yl)(tributyl)stannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577729
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(5-Bromothiophen-2-yl)tributylstannane
Reactant of Route 2
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(5-Bromothiophen-2-yl)tributylstannane

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